molecular formula C5H9N3 B1351178 1-Methyl-5-aminomethylimidazole CAS No. 486414-86-2

1-Methyl-5-aminomethylimidazole

Cat. No.: B1351178
CAS No.: 486414-86-2
M. Wt: 111.15 g/mol
InChI Key: PYAQTQXFMQWCHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-aminomethylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes, which can be catalyzed by various catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) under microwave radiation .

Industrial Production Methods: Industrial production of this compound often involves multi-component reactions that are optimized for high yield and efficiency. These methods typically use green chemistry principles to minimize environmental impact. For example, solvent-free conditions and the use of ionic liquids as catalysts are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-aminomethylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of saturated heterocycles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have applications in pharmaceuticals and materials science .

Properties

IUPAC Name

(3-methylimidazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-8-4-7-3-5(8)2-6/h3-4H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAQTQXFMQWCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383663
Record name 1-Methyl-5-aminomethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486414-86-2
Record name 1-Methyl-5-aminomethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 486414-86-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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